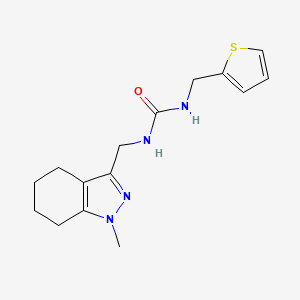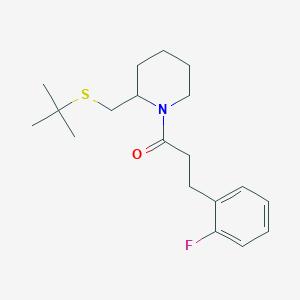![molecular formula C23H28N4O5S B2701829 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide CAS No. 312749-10-3](/img/structure/B2701829.png)
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide is a synthetic compound known for its potential anti-inflammatory and immunomodulatory properties. This compound is a derivative of sulfadimethoxine, which is a sulfonamide antibiotic. The unique structure of this compound allows it to interact with various biological pathways, making it a subject of interest in scientific research .
Méthodes De Préparation
The synthesis of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide involves several steps. The compound is typically synthesized through a series of reactions starting with the appropriate adamantane derivative. The key steps include:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the carboxamide group.
Pyrimidine Derivative Synthesis: The 2,6-dimethoxypyrimidine moiety is synthesized separately.
Coupling Reaction: The pyrimidine derivative is then coupled with the adamantane derivative through a sulfamoylation reaction to form the final compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the pyrimidine ring.
Reduction: Reduction reactions can occur at the carboxamide group, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfamoyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a model molecule in studies of sulfonamide derivatives and their reactivity.
Biology: It is investigated for its potential to modulate immune responses and reduce inflammation.
Medicine: The compound’s anti-inflammatory properties make it a candidate for developing new therapeutic agents for chronic inflammatory diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide involves its interaction with various molecular targets and pathways. The compound inhibits the oxidative burst in phagocytes, reducing the production of reactive oxygen species. It also downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, while upregulating the expression of the anti-inflammatory cytokine IL-10 .
Comparaison Avec Des Composés Similaires
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide can be compared with other sulfonamide derivatives, such as:
Sulfadimethoxine: The parent compound, known for its antibacterial properties.
Sulfamethoxazole: Another sulfonamide antibiotic with a similar structure but different pharmacological properties.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
The uniqueness of this compound lies in its adamantane core, which imparts distinct chemical and biological properties compared to other sulfonamide derivatives.
Propriétés
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S/c1-31-20-10-19(25-22(26-20)32-2)27-33(29,30)18-5-3-17(4-6-18)24-21(28)23-11-14-7-15(12-23)9-16(8-14)13-23/h3-6,10,14-16H,7-9,11-13H2,1-2H3,(H,24,28)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBVWTHWRQJNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Cyclopropyl-1-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2701746.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2701747.png)
![7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B2701749.png)
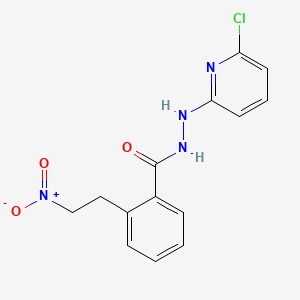
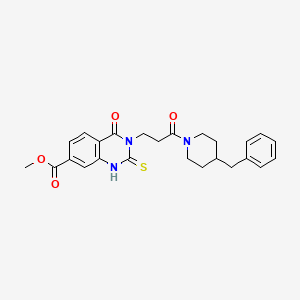
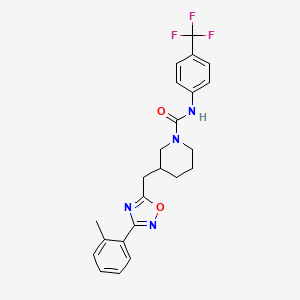
![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2701754.png)
![N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2701755.png)
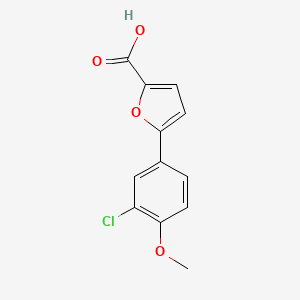
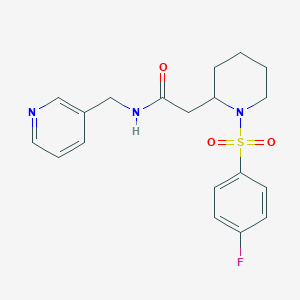
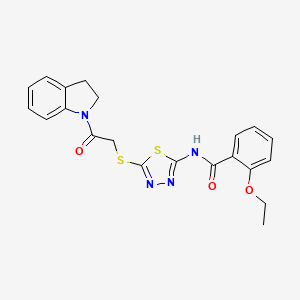
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2701763.png)
